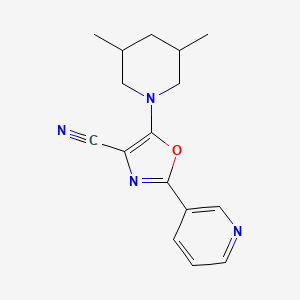

5-(3,5-Dimethyl-1-piperidinyl)-2-(3-pyridinyl)-1,3-oxazole-4-carbonitrile

Description

5-(3,5-Dimethyl-1-piperidinyl)-2-(3-pyridinyl)-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring an oxazole core substituted with a 3-pyridinyl group at position 2, a carbonitrile group at position 4, and a 3,5-dimethylpiperidinyl moiety at position 4. For instance, oxazole derivatives are known for diverse roles, including cytokinin-like activity in plant growth regulation (as seen in compound №6 from ) and kinase inhibition (e.g., JNK inhibitors in ) . The 3-pyridinyl group may enhance solubility or receptor binding, while the dimethylpiperidinyl substituent could improve lipophilicity and membrane permeability compared to sulfonyl or other polar groups in analogs.

Properties

Molecular Formula |

C16H18N4O |

|---|---|

Molecular Weight |

282.34 g/mol |

IUPAC Name |

5-(3,5-dimethylpiperidin-1-yl)-2-pyridin-3-yl-1,3-oxazole-4-carbonitrile |

InChI |

InChI=1S/C16H18N4O/c1-11-6-12(2)10-20(9-11)16-14(7-17)19-15(21-16)13-4-3-5-18-8-13/h3-5,8,11-12H,6,9-10H2,1-2H3 |

InChI Key |

FQTPBAMDZUXJRK-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CN(C1)C2=C(N=C(O2)C3=CN=CC=C3)C#N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dimethyl-1-piperidinyl)-2-(3-pyridinyl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazole ring, the introduction of the piperidine and pyridine rings, and the final coupling to form the desired compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification techniques is crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dimethyl-1-piperidinyl)-2-(3-pyridinyl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: Substitution reactions can replace specific atoms or groups with others, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

5-(3,5-Dimethyl-1-piperidinyl)-2-(3-pyridinyl)-1,3-oxazole-4-carbonitrile has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It may be used in studies of biological processes and interactions, particularly those involving its unique structural features.

Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-(3,5-Dimethyl-1-piperidinyl)-2-(3-pyridinyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural Analogs: Oxazole Derivatives

Compound №6 (2-Tolyl-5-(piperidin-1-ylsulfonyl)-1,3-oxazole-4-carbonitrile)

- Structure : Shares the oxazole core and carbonitrile group but substitutes position 2 with a tolyl group and position 5 with a piperidinylsulfonyl moiety.

- Activity : Demonstrated high cytokinin-like activity in pumpkin cotyledon growth assays, promoting biomass accumulation .

- Key Differences: The 3-pyridinyl group in the target compound may confer stronger π-π stacking interactions with biological targets compared to the tolyl group. The dimethylpiperidinyl group (vs.

Functional Analogs: Kinase Inhibitors (JNK Class)

AS601245 (1,3-Benzothiazol-2-yl Acetonitrile Derivative)

- Structure: Benzothiazole core with a 3-pyridinylethylamino-pyrimidinyl acetonitrile side chain .

- Activity: Potent JNK inhibitor with IC₅₀ values in the nanomolar range.

- Key Differences: The oxazole core (target) vs. benzothiazole (AS601245) alters electron distribution and binding affinity.

Carbonitrile-Containing Agrochemicals

Fipronil (5-Amino-1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile)

- Structure : Pyrazole core with carbonitrile, trifluoromethyl, and sulfinyl groups .

- Activity : Broad-spectrum insecticide targeting GABA receptors.

- Key Differences: The oxazole core (target) vs. The dimethylpiperidinyl group (target) lacks the electronegative substituents (Cl, CF₃) critical for fipronil’s insecticidal activity.

Heterocyclic Compounds in Patents

EP 4 374 877 A2 (Diazaspiro Decene Carboxamide)

- Structure : Complex spirocyclic core with trifluoromethylpyrimidinyl and difluorophenyl groups .

- Key Differences :

- The target’s oxazole-pyridinyl system is simpler, favoring synthetic accessibility.

- The patent compound’s carboxamide and trifluoromethyl groups suggest protease or enzyme inhibition, unlike the target’s carbonitrile.

Biological Activity

5-(3,5-Dimethyl-1-piperidinyl)-2-(3-pyridinyl)-1,3-oxazole-4-carbonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, particularly its anticancer properties, through various studies and experimental results.

Chemical Structure

The compound's structure can be broken down as follows:

- Piperidine Ring : Contributes to the compound's pharmacological properties.

- Oxazole Ring : Known for its role in various bioactive compounds.

- Carbonitrile Group : Often associated with biological activity.

Biological Activity Overview

Research indicates that compounds containing oxazole and piperidine moieties exhibit significant biological activities, including anticancer effects. The following sections detail specific findings related to the compound's efficacy against cancer cells.

In Vitro Studies

A recent study evaluated the cytotoxic effects of various oxazole derivatives, including 5-(3,5-Dimethyl-1-piperidinyl)-2-(3-pyridinyl)-1,3-oxazole-4-carbonitrile, against a panel of human cancer cell lines. The findings are summarized in Table 1 below.

| Compound | Cell Line | CC50 (µM) | Reference Drug | Reference Drug CC50 (µM) |

|---|---|---|---|---|

| 5-(3,5-Dimethyl-1-piperidinyl)-2-(3-pyridinyl)-1,3-oxazole-4-carbonitrile | HT29 (Colorectal) | 58.4 | Cisplatin | 47.2 |

| A549 (Lung) | TBD | Doxorubicin | TBD | |

| MCF7 (Breast) | TBD | 5-Fluorouracil | TBD |

CC50 values represent the concentration required to kill 50% of the cells.

The compound demonstrated a CC50 value of 58.4 µM against the HT29 colorectal cancer cell line, indicating significant cytotoxicity comparable to cisplatin, which had a CC50 of 47.2 µM . The selectivity index for healthy cells was notably higher for this compound compared to traditional chemotherapeutics like doxorubicin and 5-fluorouracil.

The mechanism through which this compound exerts its anticancer effects may involve:

- Inhibition of Angiogenesis : Similar compounds have been shown to inhibit pathways that lead to tumor blood vessel formation.

- Activation of Apoptotic Pathways : The compound may induce apoptosis in cancer cells by activating caspases or inhibiting anti-apoptotic proteins.

Case Studies

One notable study involved the synthesis and evaluation of multiple derivatives based on the oxazole scaffold. Among these derivatives, those with a piperidine ring showed enhanced activity against various cancer cell lines, reinforcing the significance of structural modifications in enhancing biological activity.

Key Findings from Case Studies

- Selectivity Against Cancer Cells : Compounds were less toxic to normal human dermal fibroblasts than to cancer cells, highlighting their potential as targeted therapies.

- Comparative Efficacy : The compound's efficacy was often superior or comparable to established chemotherapeutic agents in preclinical models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.